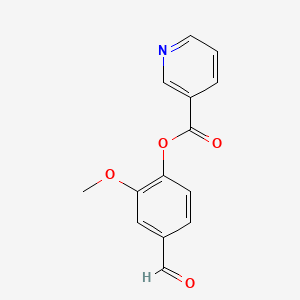

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate

Vue d'ensemble

Description

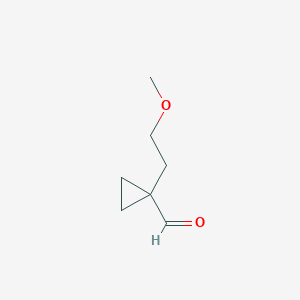

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate is an organic compound with the molecular formula C14H11NO4 and a molecular weight of 257.25 g/mol . . This compound is characterized by the presence of a formyl group, a methoxy group, and a pyridine carboxylate moiety, making it a versatile intermediate in organic synthesis.

Applications De Recherche Scientifique

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of functional materials and catalysts for various industrial processes.

Safety and Hazards

Specific safety and hazard information for Nicotinic acid 4-formyl-2-methoxy-phenyl ester is not provided in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to the material safety data sheets (MSDS) or other safety resources for specific information .

Mécanisme D'action

Target of Action

This compound is used extensively in scientific research due to its unique properties.

Mode of Action

Biochemical Pathways

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester are not fully understood due to the limited availability of research data. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid and its derivatives are known to participate in a variety of biochemical reactions, particularly those involved in the metabolism of fats, carbohydrates, and proteins . They interact with various enzymes, proteins, and other biomolecules, often serving as precursors for the synthesis of coenzymes like NAD+ and NADP+ .

Cellular Effects

The cellular effects of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester are yet to be fully explored. Nicotinic acid and its derivatives are known to influence cell function in several ways. They play a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and various metabolic processes .

Molecular Mechanism

The exact molecular mechanism of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester is not well-documented. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester is likely to be involved in similar metabolic pathways as nicotinic acid and its derivatives. These compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate typically involves the acylation of vanillin with isonicotinoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Acylation: Vanillin is reacted with isonicotinoyl chloride in the presence of a base to form the intermediate product.

Condensation: The intermediate product undergoes condensation with primary amines to form Schiff bases.

Reduction: The Schiff bases are reduced using sodium triacetoxohydridoborate to yield the corresponding alcohol and amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 4-carboxy-2-methoxyphenyl pyridine-3-carboxylate.

Reduction: 4-hydroxymethyl-2-methoxyphenyl pyridine-3-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-18-13-7-10(9-16)4-5-12(13)19-14(17)11-3-2-6-15-8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEKGVVKLQOETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332212 | |

| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380431-06-1 | |

| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)

![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)